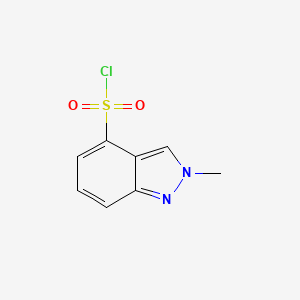

2-Methyl-2H-indazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methylindazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJXULOIFQMBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277021 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-73-0 | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Methyl-2H-indazole-4-sulfonyl chloride

CAS Number: 1363381-73-0 Molecular Formula: C₈H₇ClN₂O₂S Molecular Weight: 230.67 g/mol

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2] Its unique electronic properties and conformational rigidity make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Within this important class of compounds, 2-Methyl-2H-indazole-4-sulfonyl chloride stands out as a key intermediate, offering a reactive handle for the introduction of the indazole moiety into a diverse range of molecular architectures. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the synthesis of novel drug candidates.

Physicochemical Properties and Structural Elucidation

2-Methyl-2H-indazole-4-sulfonyl chloride is a crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 1363381-73-0[3][4] |

| Molecular Formula | C₈H₇ClN₂O₂S[4] |

| Molecular Weight | 230.67 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with protic solvents like water and alcohols. |

The structural identity of 2-Methyl-2H-indazole-4-sulfonyl chloride is defined by the presence of a methyl group at the N2 position of the indazole ring and a sulfonyl chloride group at the C4 position.

Caption: Chemical structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Synthesis and Mechanistic Considerations

The synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride can be approached through several strategic routes, primarily involving the formation of the 2-methyl-2H-indazole core followed by the introduction of the sulfonyl chloride functionality.

A plausible and efficient synthetic pathway commences with the methylation of a suitable indazole precursor, followed by chlorosulfonation.

Caption: A typical drug discovery workflow utilizing 2-Methyl-2H-indazole-4-sulfonyl chloride.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a sulfonamide derivative from 2-Methyl-2H-indazole-4-sulfonyl chloride.

Synthesis of N-benzyl-2-methyl-2H-indazole-4-sulfonamide

Materials:

-

2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 2-Methyl-2H-indazole-4-sulfonyl chloride in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

-

Slowly add a solution of benzylamine in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-methyl-2H-indazole-4-sulfonamide.

Safety Precautions:

-

2-Methyl-2H-indazole-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Triethylamine is a flammable and corrosive liquid. Handle with care.

Analytical Characterization

The structural integrity and purity of 2-Methyl-2H-indazole-4-sulfonyl chloride and its derivatives are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the 2-methyl-2H-indazole core and the sulfonyl chloride moiety. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of the sulfonyl group is indicated by strong characteristic absorption bands for the S=O stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

While a publicly available, verified spectrum for 2-Methyl-2H-indazole-4-sulfonyl chloride is not readily accessible, commercial suppliers may provide analytical data upon request. [3]

Conclusion: A Key Enabler in Drug Discovery

2-Methyl-2H-indazole-4-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity and the biological significance of the indazole scaffold make it a powerful tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the knowledge to effectively utilize this important chemical intermediate in their pursuit of new medicines.

References

- Gaikwad, D. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(28), 21635-21655.

- Google Patents. (2019). Therapeutic indazoles. WO2019046467A1.

- Google Patents. (1970). Indazole-5-sulfonamides. US3541110A.

- Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(21), 8431-8446.

- MDPI. (2022).

-

Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Available from: [Link]

-

PubChem. 2-methyl-2h-indazole-3-sulfonyl chloride. Available from: [Link]

- PubMed. (2020). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708.

- Semeraro, T., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2H-indazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Methyl-2H-indazole-4-sulfonyl chloride (CAS No. 1363381-73-0). As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this compound is paramount. While experimentally derived spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, serves as an expert guide for researchers. It details predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explains the rationale behind these predictions, and provides standardized protocols for data acquisition and analysis.

Introduction and Molecular Structure

2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. The indazole core is a well-established scaffold in medicinal chemistry, and the addition of a sulfonyl chloride group at the 4-position provides a reactive handle for the creation of diverse sulfonamide libraries, a class of compounds known for a wide range of biological activities.

The structural integrity and purity of this intermediate are critical for the successful synthesis of downstream targets. Therefore, a thorough understanding of its spectroscopic signature is essential for quality control and reaction monitoring.

Molecular Structure

The chemical structure of 2-Methyl-2H-indazole-4-sulfonyl chloride is presented below, with atoms numbered for clarity in spectroscopic assignments.

Caption: Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard such as tetramethylsilane (TMS) at 0 ppm is recommended.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three protons of the N-methyl group. The sulfonyl chloride group is strongly electron-withdrawing, which will significantly deshield the proton at the C5 position.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.2 - 8.4 | d | ~ 8.0 | H-5 | Strongly deshielded by the adjacent electron-withdrawing SO₂Cl group. |

| ~ 7.8 - 8.0 | s | - | H-3 | Singlet, typical for the H-3 proton in 2H-indazoles. |

| ~ 7.6 - 7.8 | t | ~ 8.0 | H-6 | Triplet due to coupling with H-5 and H-7. |

| ~ 7.5 - 7.7 | d | ~ 8.0 | H-7 | Doublet due to coupling with H-6. |

| ~ 4.2 - 4.4 | s | - | N-CH₃ (H-8) | Singlet, deshielded by the adjacent nitrogen atom. |

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-7a | Part of the heterocyclic ring, adjacent to a nitrogen atom. |

| ~ 145 | C-4 | Carbon directly attached to the electron-withdrawing sulfonyl chloride group. |

| ~ 135 | C-3a | Bridgehead carbon of the indazole ring. |

| ~ 130 | C-6 | Aromatic carbon in the benzene portion of the indazole. |

| ~ 125 | C-3 | Carbon in the five-membered ring of the indazole. |

| ~ 122 | C-5 | Aromatic carbon adjacent to the sulfonyl chloride-substituted carbon. |

| ~ 118 | C-7 | Aromatic carbon in the benzene portion of the indazole. |

| ~ 35 - 40 | N-CH₃ (C-8) | Aliphatic carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The IR spectrum of 2-Methyl-2H-indazole-4-sulfonyl chloride is expected to be dominated by strong absorptions from the sulfonyl chloride group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |

| 1620 - 1580 | C=C stretch (aromatic ring) | Medium |

| 1500 - 1450 | C=N stretch (indazole ring) | Medium |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 800 - 750 | C-H bend (aromatic) | Strong |

| 600 - 500 | S-Cl stretch | Strong |

The presence of two very strong bands in the regions of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹ is highly characteristic of the sulfonyl group and serves as a key diagnostic feature for this class of compounds.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Methyl-2H-indazole-4-sulfonyl chloride (C₈H₇ClN₂O₂S) is 230.67 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 230. An isotope peak at m/z 232, with an intensity of approximately one-third of the M⁺ peak, is expected due to the presence of the ³⁷Cl isotope.

Key fragmentation pathways are likely to involve the loss of the sulfonyl chloride group or parts of it.

Caption: Predicted major fragmentation pathways for 2-Methyl-2H-indazole-4-sulfonyl chloride in EI-MS.

-

Loss of Cl: A peak at m/z 195 corresponding to the loss of the chlorine radical.

-

Loss of SO₂: A significant peak corresponding to the loss of sulfur dioxide (64 Da) to give an ion at m/z 166/168. The elimination of SO₂ is a common fragmentation pathway for aromatic sulfonyl compounds.[3][4]

-

Loss of SO₂Cl: Cleavage of the C-S bond would result in the 2-methyl-2H-indazolyl cation at m/z 131.

-

Further Fragmentation: The fragment at m/z 131 could undergo further fragmentation, for instance, by loss of a methyl radical to give an ion at m/z 116, or rearrangement and loss of other small molecules.

Integrated Workflow for Synthesis and Characterization

A robust workflow is essential to ensure the identity and purity of 2-Methyl-2H-indazole-4-sulfonyl chloride for its use in further synthetic steps.

Caption: General workflow for the synthesis and spectroscopic characterization of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for 2-Methyl-2H-indazole-4-sulfonyl chloride. The combination of ¹H and ¹³C NMR, IR, and MS provides a powerful and orthogonal set of techniques for the unambiguous confirmation of its molecular structure. The predicted data herein serves as a reliable reference for researchers and scientists working with this important synthetic intermediate, enabling confident identification and quality assessment in drug discovery and development endeavors.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][1]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link][2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [Link][6]

-

Perreault, H., & Kaltner, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 368–378. [Link][3]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link][4]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-2H-indazole-4-sulfonyl Chloride

2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. As a functionalized indazole, it serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The indazole core is a privileged scaffold found in numerous compounds with therapeutic applications, including oncology and anti-inflammatory agents.[1] The presence of a reactive sulfonyl chloride group at the 4-position, combined with the specific N-2 methylation, provides a unique chemical handle for creating diverse molecular architectures.

Accurate structural confirmation of such intermediates is paramount to the success of any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, offering insights into signal assignment, the causal effects of substituents on chemical shifts, and a robust protocol for data acquisition.

Molecular Structure and Electronic Environment

To interpret the NMR spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, one must first consider the influence of its constituent parts on the electronic environment of each nucleus.

-

2H-Indazole Core: The bicyclic aromatic system dictates the general chemical shift regions for the ring protons and carbons. The N2-methylation is a critical feature, distinguishing it from the thermodynamically more stable 1H-indazole tautomer. This substitution pattern significantly alters the electronic distribution within the ring system.[2]

-

N-Methyl Group (N-CH₃): This group introduces an aliphatic proton and carbon signal. Its placement at the N2 position influences the chemical shifts of the adjacent C3 proton and the C7a carbon.

-

4-Sulfonyl Chloride Group (-SO₂Cl): This is a potent electron-withdrawing group. Its presence causes a strong deshielding effect (a downfield shift in the NMR spectrum) on the nuclei in its proximity, particularly the proton at C5 and the carbon at C4.

Below is a diagram of the molecule with the standard numbering system used for interpretation.

Caption: Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values. For 2-Methyl-2H-indazole-4-sulfonyl chloride, we expect five distinct signals.

Table 1: Predicted ¹H NMR Signal Assignments (Predicted for CDCl₃ solvent)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H3 | 8.30 - 8.45 | Singlet (s) | N/A | This proton is on the five-membered ring, adjacent to two nitrogen atoms, resulting in a downfield shift. It appears as a singlet as it has no adjacent protons.[3] |

| H5 | 8.15 - 8.30 | Doublet (d) | J = 7.0 - 8.0 Hz | This proton is in the peri-position to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding and the most downfield shift among the benzene ring protons. It is split by the adjacent H6. |

| H7 | 7.80 - 7.95 | Doublet (d) | J = 8.0 - 9.0 Hz | H7 is ortho to N1 and is part of the aromatic six-membered ring. It is split by the adjacent H6. |

| H6 | 7.45 - 7.60 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0 - 8.5 Hz | H6 is coupled to both H5 and H7. If the coupling constants are similar, it will appear as a triplet; otherwise, it will be a doublet of doublets. |

| N-CH₃ | 4.20 - 4.35 | Singlet (s) | N/A | The methyl protons are attached to a nitrogen atom within an aromatic system, shifting them downfield relative to a typical alkyl amine. They appear as a sharp singlet.[4] |

Expert Insights: The precise ordering of the aromatic protons, particularly H5 and H7, can be confirmed using 2D NMR techniques like NOESY, which would show a spatial correlation between the N-CH₃ protons and the H3 proton. The strong deshielding effect of the sulfonyl chloride group is the dominant factor in pushing the H5 signal significantly downfield.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The electron-withdrawing sulfonyl chloride group and the heteroatoms play a major role in determining the chemical shifts.

Table 2: Predicted ¹³C NMR Signal Assignments (Predicted for CDCl₃ solvent)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4 | 142.0 - 145.0 | This quaternary carbon is directly attached to the highly electronegative sulfonyl chloride group, causing a strong downfield shift. |

| C7a | 149.5 - 151.0 | Quaternary carbon at the fusion of the two rings, adjacent to N1 and N2. The chemical shifts of bridgehead carbons in N-substituted indazoles are characteristically downfield.[2] |

| C3a | 122.0 - 124.0 | Quaternary carbon at the ring fusion, adjacent to C3 and C4. |

| C3 | 121.0 - 123.0 | This carbon is part of the five-membered ring and is adjacent to the N2-methyl group. |

| C5 | 130.0 - 132.0 | Aromatic CH carbon. Its downfield shift is influenced by the adjacent C4-SO₂Cl. |

| C6 | 123.5 - 125.5 | Aromatic CH carbon. |

| C7 | 118.0 - 120.0 | Aromatic CH carbon. |

| N-CH₃ | 38.0 - 40.0 | The N-methyl carbon signal appears in the aliphatic region, consistent with other N-methylated azoles.[5] |

Expert Insights: Unambiguous assignment of the quaternary carbons (C3a, C4, C7a) often requires advanced NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable. For instance, the N-CH₃ protons should show a 3-bond correlation to C3 and a 2-bond correlation to N2 (if a ¹⁵N HMBC is performed), while the H5 proton should show correlations to C4, C7, and C3a.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol provides a self-validating system for the characterization of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Workflow Diagram:

Caption: Standard workflow for NMR analysis of a small molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that chemical shifts can vary between solvents.[6]

-

Weigh approximately 5-10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride and dissolve it in 0.6 mL of deuterated solvent in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A good shim is indicated by a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Use a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Set a spectral width that covers the expected range of signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

-

Ensure the relaxation delay (D1) is adequate (e.g., 2-5 seconds) for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification.

-

Set a wide spectral width (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) is required.

-

For further structural confirmation, acquire a DEPT-135 spectrum, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections to ensure accurate peak integration and identification.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Assign all signals according to the principles outlined in the analysis sections above.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 2-Methyl-2H-indazole-4-sulfonyl chloride. By understanding the influence of the N-methyl and 4-sulfonyl chloride substituents on the indazole framework, researchers can confidently predict, interpret, and assign the resulting NMR signals. The combination of 1D and 2D NMR experiments, guided by a robust experimental protocol, provides a self-validating system that ensures the structural integrity of this key intermediate, thereby underpinning the reliability and success of subsequent stages in drug discovery and development.

References

- Li, P., et al. (2013). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information.

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

-

Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. Available at: [Link]

- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information.

-

Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

-

Norman, M.H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

-

Castillo, R., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Purity Analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride by HPLC

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's inherent reactivity, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method. It delves into the causal reasoning behind chromatographic parameter selection, potential challenges such as on-column degradation, and strategies for method validation. Detailed experimental protocols, data interpretation guidelines, and troubleshooting advice are provided to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable purity assessment.

Introduction: The Analytical Imperative for a Reactive Intermediate

2-Methyl-2H-indazole-4-sulfonyl chloride is a key building block in the synthesis of various biologically active molecules.[1] The sulfonyl chloride moiety, while essential for subsequent chemical transformations, imparts significant reactivity to the molecule.[2] This reactivity poses a considerable challenge for analytical characterization, as the compound is susceptible to hydrolysis and other forms of degradation.[3][4] Accurate determination of its purity is paramount, as impurities can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[5] However, the successful application of HPLC to a reactive analyte like 2-Methyl-2H-indazole-4-sulfonyl chloride necessitates a carefully designed method that mitigates the risk of degradation during analysis. This guide will walk through the development and implementation of such a method, grounded in the principles of scientific integrity and practical, field-proven insights.

Foundational Principles: HPLC Method Development

The primary objective is to develop a stability-indicating HPLC method. This means the method must be able to separate the main compound from its potential impurities and degradation products.[6] The choices made during method development are therefore critical and are explained in detail below.

The Column: The Heart of the Separation

A reversed-phase C18 column is the recommended stationary phase for this analysis.[7] The non-polar nature of the C18 bonded silica provides a suitable hydrophobic interaction with the indazole ring system of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm typically offers a good balance between resolution, backpressure, and analysis time.[7]

Causality: The C18 stationary phase is chosen for its versatility and proven track record in separating a wide range of small organic molecules. The relatively non-polar nature of 2-Methyl-2H-indazole-4-sulfonyl chloride allows for good retention and separation from more polar potential impurities, such as the corresponding sulfonic acid hydrolysis product.

The Mobile Phase: Driving the Separation and Ensuring Stability

A gradient elution with a binary mobile phase system is optimal for this analysis.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

Causality:

-

Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

-

0.1% Formic Acid in the aqueous phase serves two critical functions. Firstly, it acidifies the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based column, thereby reducing peak tailing and improving peak shape. Secondly, and more importantly for this analyte, the acidic environment helps to minimize the on-column hydrolysis of the sulfonyl chloride group. Sulfonyl chlorides are notoriously unstable in the presence of water, especially under neutral or basic conditions.[9] Maintaining an acidic pH throughout the analysis is a key strategy to preserve the integrity of the analyte.

A typical gradient might start with a higher proportion of Mobile Phase A to retain the analyte and any early-eluting polar impurities, followed by a ramp-up of Mobile Phase B to elute the main compound and any less polar impurities within a reasonable timeframe.

Detection: Visualizing the Analytes

UV detection is the most appropriate method for this analysis. Based on the chromophoric indazole ring system, a detection wavelength in the range of 220-280 nm should be evaluated to find the absorbance maximum, which will provide the highest sensitivity.[10] A wavelength of 254 nm is often a good starting point for aromatic compounds.

Causality: The indazole moiety contains a conjugated π-system that absorbs UV light. By selecting a wavelength of maximum absorbance, the signal-to-noise ratio is maximized, allowing for the detection and quantification of low-level impurities.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.

Materials and Reagents

-

2-Methyl-2H-indazole-4-sulfonyl chloride (Reference Standard and Sample)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade or higher)

-

Water (HPLC Grade)

Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile. The use of an aprotic solvent like acetonitrile is crucial to prevent degradation of the sulfonyl chloride in the sample solution before injection.[11]

-

Standard Solution: Accurately weigh approximately 10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This provides a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm (or absorbance maximum) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 20.1 | |

| 25 |

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis.

Caption: Workflow for the HPLC Purity Analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Potential Challenges and Troubleshooting

Given the reactive nature of sulfonyl chlorides, a proactive approach to potential analytical issues is essential.

Analyte Degradation

The primary challenge is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

Pre-Injection Degradation: This is mitigated by using an aprotic diluent (acetonitrile) and analyzing the samples as soon as possible after preparation.

-

On-Column Degradation: This is minimized by maintaining an acidic mobile phase.

The potential degradation pathway is illustrated below:

Caption: Hydrolytic Degradation of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Identification of Impurities

Potential impurities can arise from the synthetic process. Common impurities in sulfonyl chloride synthesis can include starting materials, by-products such as disulfides, and over-reaction products.[12] A forced degradation study can be invaluable in identifying potential degradation products and confirming the stability-indicating nature of the method.[13][14]

Forced Degradation (Stress Testing): Forced degradation studies are a critical component of method development and validation, providing insight into the stability of the drug substance.[6][15]

-

Acidic/Basic Hydrolysis: Exposing the analyte to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Oxidation: Treating the analyte with an oxidizing agent like hydrogen peroxide.[15]

-

Thermal Stress: Heating the solid or a solution of the analyte.

-

Photostability: Exposing the analyte to UV and visible light.

By analyzing the stressed samples, one can identify the degradation products and ensure they are well-separated from the main peak. This provides confidence that the method is truly stability-indicating.[14]

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are key to demonstrating specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[8]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[8]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride by HPLC requires a nuanced approach that accounts for the inherent reactivity of the analyte. By employing a C18 column with an acidified acetonitrile/water mobile phase, the risk of on-column hydrolysis can be effectively mitigated. The detailed protocol and method development rationale provided in this guide serve as a robust starting point for researchers. The principles of scientific integrity are upheld through the emphasis on understanding the "why" behind experimental choices and the necessity of thorough method validation, including forced degradation studies. This comprehensive approach ensures the generation of accurate, reliable, and trustworthy purity data, which is essential for the successful development of safe and effective pharmaceuticals.

References

- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Accessed January 19, 2026.

- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2010). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 67(6), 777-783.

- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. Accessed January 19, 2026.

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Bull, J. A., & Davies, S. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 503-506.

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).

- Forced Degrad

- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023).

- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Accessed January 19, 2026.

- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. (n.d.).

- A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2020). International Journal of Trend in Scientific Research and Development.

- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Grygorenko, O. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- 2-Methyl-2H-indazole-4-sulfonyl chloride|1363381-73-0. (n.d.). BLD Pharm. Accessed January 19, 2026.

- Synthesis of 2H-indazoles. (n.d.). Organic Chemistry Portal. Accessed January 19, 2026.

- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 48-52.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023).

- US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents. (n.d.).

- forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Accessed January 19, 2026.

- A New, Mild Preparation of Sulfonyl Chlorides. (2020).

- Al-Khafaji, A. A. H., & Al-Saadi, T. M. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8.

- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia, 68(2), 427-431.

- Sulfonyl Chlorides/Fluorides. (n.d.). Enamine. Accessed January 19, 2026.

- Kumar, A. S., & Kumar, P. S. (2023). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 9(2), 069-077.

- 2-Methyl-2H-indazole-4-sulfonyl chloride | 1363381-73-0. (n.d.). ChemScene. Accessed January 19, 2026.

- 2-METHYL-2H-INDAZOLE-4-SULFONYL CHLORIDE [Q02548]. (n.d.). ChemUniverse. Accessed January 19, 2026.

- An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups. (n.d.). Benchchem. Accessed January 19, 2026.

- Norman, M. H., Min, X., Chen, N., Mcdonald, I. M., Cramer, M., Schweiger, E. J., ... & Dairaghi, D. J. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9489-9502.

- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia, 68(2), 427-431.

- Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2015).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1149-1175.

- 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). (n.d.). PubChemLite. Accessed January 19, 2026.

- Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. (2015).

- 2-Methyl-2H-indazole-4-sulfonyl chloride. (n.d.). Fluorochem. Accessed January 19, 2026.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. onyxipca.com [onyxipca.com]

- 15. ijisrt.com [ijisrt.com]

- 16. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Methyl-2H-indazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-2H-indazole-4-sulfonyl Chloride

2-Methyl-2H-indazole-4-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy. The sulfonyl chloride functional group at the 4-position of the 2-methyl-2H-indazole core provides a reactive handle for the introduction of diverse functionalities, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate, with a focus on the underlying chemical principles that govern the selection of reagents and reaction conditions.

Part 1: Synthesis of the 2-Methyl-2H-indazole Core

The synthesis of 2-methyl-2H-indazole can be conceptually divided into two main stages: the formation of the indazole ring system and the subsequent regioselective methylation at the N2 position.

Formation of the Indazole Scaffold: A Comparative Overview of Starting Materials

Several synthetic routes to the 2H-indazole core have been established, each with its own set of advantages and disadvantages. The choice of starting materials often depends on their commercial availability, cost, and the desired substitution pattern on the final molecule.

| Starting Materials | Key Reagents | Advantages | Disadvantages |

| o-Nitrobenzaldehyde and Primary Amines | Tri-n-butylphosphine | Commercially available starting materials, one-pot procedure. | Use of a phosphine reagent. |

| 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide | Copper(I) catalyst | Good functional group tolerance, one-pot reaction. | Use of a potentially explosive azide reagent and a metal catalyst. |

| Azobenzenes and Aldehydes | Palladium catalyst | C-H activation strategy from readily available starting materials. | Requires a multi-step sequence and a precious metal catalyst. |

A common and efficient method for the synthesis of 2H-indazoles is the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization.

Experimental Protocol: One-Pot Synthesis of a 2-Aryl-2H-indazole from o-Nitrobenzaldehyde

Causality: This one-pot procedure is efficient as the initial condensation to form the imine is followed by an in-situ reductive cyclization, avoiding the isolation of the intermediate. Tri-n-butylphosphine acts as the reducing agent, deoxygenating the nitro group to facilitate the N-N bond formation and cyclization.

-

To a solution of the selected ortho-nitrobenzaldehyde (1.0 equivalent) in isopropanol, add the desired primary amine (1.1 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 1 hour to promote the formation of the ortho-imino-nitrobenzene intermediate.

-

To the same reaction vessel, add tri-n-butylphosphine (1.5 equivalents).

-

Continue to stir the reaction at 80 °C for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the desired 2-substituted-2H-indazole.

Regioselective N-Methylation of the Indazole Ring

The direct alkylation of an indazole can lead to a mixture of N1 and N2-substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the alkylating agent. Generally, N1-alkylation is the thermodynamically favored pathway, while N2-alkylation is the kinetically controlled product[1]. For the synthesis of 2-methyl-2H-indazole, conditions that favor kinetic control are required.

One effective method for achieving regioselective N2-methylation is the use of methyl 2,2,2-trichloroacetimidate under acidic conditions[1].

Causality: Under acidic conditions, the N2 atom of the indazole ring is more nucleophilic and sterically accessible for methylation compared to the N1 atom. The use of methyl 2,2,2-trichloroacetimidate as the methylating agent, promoted by a Brønsted or Lewis acid, allows for a mild and highly regioselective methylation at the N2 position[2].

Experimental Protocol: Regioselective N2-Methylation of Indazole

-

Dissolve the starting 1H-indazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or dichloroethane.

-

Add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-2H-indazole.

Figure 2: Directing effects in the electrophilic substitution of 2-methyl-2H-indazole.

Synthetic Approaches to 2-Methyl-2H-indazole-4-sulfonyl Chloride

Two primary strategies can be employed for the synthesis of the target sulfonyl chloride: direct chlorosulfonation or a two-step process involving sulfonation followed by chlorination.

Method A: Direct Chlorosulfonation

This approach involves the direct reaction of 2-methyl-2H-indazole with chlorosulfonic acid.

Causality: Chlorosulfonic acid is a strong electrophile that can directly introduce the sulfonyl chloride group onto an activated aromatic ring. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. The regioselectivity is dictated by the electronic and steric factors of the substrate.

Experimental Protocol: Direct Chlorosulfonation of 2-Methyl-2H-indazole

-

Cool a flask containing chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath.

-

Slowly add 2-methyl-2H-indazole (1.0 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-methyl-2H-indazole-4-sulfonyl chloride is collected by filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Method B: Two-Step Sulfonation and Chlorination

This alternative method involves the initial sulfonation of 2-methyl-2H-indazole to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.

Causality: This two-step approach can sometimes offer better control over the reaction and may be preferable if the direct chlorosulfonation leads to significant side products. Fuming sulfuric acid is a common reagent for the sulfonation of aromatic compounds. The resulting sulfonic acid can then be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Two-Step Synthesis via Sulfonic Acid Intermediate

Step 1: Sulfonation

-

Add 2-methyl-2H-indazole (1.0 equivalent) portion-wise to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Collect the precipitated 2-methyl-2H-indazole-4-sulfonic acid by filtration and wash with cold water.

-

Dry the sulfonic acid intermediate.

Step 2: Conversion to Sulfonyl Chloride

-

Suspend the dry 2-methyl-2H-indazole-4-sulfonic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, until the evolution of gas ceases.

-

Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

The crude 2-methyl-2H-indazole-4-sulfonyl chloride can be purified by recrystallization.

Conclusion

The synthesis of 2-methyl-2H-indazole-4-sulfonyl chloride is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired regioselectivity. The formation of the 2-methyl-2H-indazole core can be accomplished through various established methods, with the choice depending on factors such as cost, scalability, and safety. The subsequent chlorosulfonation is a key step that relies on the principles of electrophilic aromatic substitution. By understanding the directing effects of the substituents on the indazole ring, a rational approach to the synthesis of this valuable intermediate can be designed. The protocols provided in this guide offer a starting point for researchers in the field of medicinal chemistry and drug development to access this important building block for the synthesis of novel therapeutic agents.

References

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry, 14(1).

- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2013). Tetrahedron Letters, 54(25), 3271-3274.

- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. (2025). BenchChem.

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2022). Chemistry, 6(1), 63.

-

2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Directing Inductive Effects of Alkyl Groups. (2015). Chemistry LibreTexts.

- pazopanib. New Drug Approvals.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry, 55(21), 9648-9664.

- Electrophilic arom

- Theory of Directing effects. (2019). Chemistry LibreTexts.

- Electrophilic arom

- Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954.

- Synthesis of sulfonyl chloride substr

- Synthesis, Antiprotozal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- Electrophilic Aromatic Substitution.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. (2011).

- Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. (2020). The Journal of Organic Chemistry, 85(5), 3699-3708.

- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2011). Organic & Biomolecular Chemistry, 9(19), 6629-6635.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences, 9(5), 848-864.

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Synlett, 35(03), 329-333.

Sources

An In-depth Technical Guide to 2-Methyl-2H-indazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its potential as a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The indazole ring system, an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in a wide array of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[3] The introduction of a sulfonyl chloride functional group onto the 2-methyl-2H-indazole core at the 4-position creates a highly reactive and versatile intermediate, poised for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides themselves are a critical class of pharmaceuticals, renowned for their antibacterial activity and presence in various other drugs.[4] The combination of these two pharmacologically important moieties in 2-Methyl-2H-indazole-4-sulfonyl chloride underscores its potential as a valuable starting material for drug discovery programs.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 2-Methyl-2H-indazole-4-sulfonyl chloride is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1363381-73-0 | [5] |

| Molecular Formula | C₈H₇ClN₂O₂S | [5] |

| Molecular Weight | 230.67 g/mol | [5] |

| Canonical SMILES | CN1C=C2C(S(=O)(=O)Cl)=CC=CC2=N1 | [6] |

| InChI Key | BMJXULOIFQMBII-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥97% | [6] |

Spectroscopic Characterization (Predicted)

Although specific spectra for 2-Methyl-2H-indazole-4-sulfonyl chloride are not publicly available, chemical suppliers like BLD Pharm indicate the existence of NMR, HPLC, and LC-MS data.[7] Based on the structure and known spectral data of related compounds, the following characteristic spectroscopic features can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the indazole ring and a singlet for the N-methyl group. The protons on the benzene portion of the indazole ring would likely appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group. The methyl protons would likely appear as a singlet at approximately 4.0 ppm.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group would be significantly downfield. The N-methyl carbon would appear at a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] Aromatic C-H stretching vibrations would be observed around 3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride: A Plausible Pathway

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1363381-73-0|2-Methyl-2H-indazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

Stability and Storage of 2-Methyl-2H-indazole-4-sulfonyl chloride: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and storage considerations for 2-Methyl-2H-indazole-4-sulfonyl chloride. Drawing upon fundamental principles of sulfonyl chloride chemistry and established best practices in pharmaceutical development, this document outlines the intrinsic reactivity of the molecule, potential degradation pathways, and robust methodologies for establishing optimal storage conditions and shelf-life.

Introduction: The Critical Role of Stability in Drug Development

2-Methyl-2H-indazole-4-sulfonyl chloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and the sulfonyl chloride moiety serves as a versatile reactive handle for introducing sulfonamide functionalities, which are prevalent in numerous therapeutic agents.

The chemical stability of such a reactive intermediate is of paramount importance. Degradation not only leads to a loss of potency and the formation of impurities that can complicate synthesis and purification, but it can also introduce potentially reactive and toxic species into a drug substance or product. Therefore, a thorough understanding of the stability profile of 2-Methyl-2H-indazole-4-sulfonyl chloride is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Chemical Profile and Inherent Reactivity

2-Methyl-2H-indazole-4-sulfonyl chloride possesses the characteristic reactivity of an aromatic sulfonyl chloride. The electron-withdrawing nature of the sulfonyl group, coupled with the chlorine atom, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The primary degradation pathway of concern for 2-Methyl-2H-indazole-4-sulfonyl chloride, as with other sulfonyl chlorides, is hydrolysis . In the presence of water, the sulfonyl chloride will readily react to form the corresponding 2-Methyl-2H-indazole-4-sulfonic acid and hydrochloric acid[1]. This reaction is often autocatalytic due to the generation of HCl.

Beyond simple hydrolysis, other potential degradation routes, particularly under forcing conditions, may include:

-

Reaction with other nucleophiles: Alcohols, amines, and other nucleophilic functional groups present as impurities or in the formulation matrix can react to form sulfonic esters or sulfonamides, respectively.

-

Photodegradation: While less common for sulfonyl chlorides, exposure to high-energy light could potentially induce degradation, especially in the presence of photosensitizers.

-

Thermal decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of sulfur dioxide and other volatile byproducts.

Recommended Storage and Handling: A Proactive Approach

Given the inherent reactivity of 2-Methyl-2H-indazole-4-sulfonyl chloride, stringent storage and handling procedures are necessary to minimize degradation and ensure the integrity of the material.

Initial Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ -20°C (Freezer) | To minimize the rate of hydrolytic and other degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To displace atmospheric moisture and oxygen, thereby preventing hydrolysis. |

| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light. |

| Handling | In a glove box or dry, inert atmosphere | To minimize exposure to atmospheric moisture during weighing and dispensing. |

These initial recommendations are based on the general properties of sulfonyl chlorides and serve as a starting point. A comprehensive stability study is required to establish specific, data-driven storage conditions and a retest period or shelf-life.

Establishing a Stability Profile: Experimental Design

A well-designed stability study is crucial for understanding the degradation kinetics of 2-Methyl-2H-indazole-4-sulfonyl chloride and for defining its optimal storage conditions.

Analytical Method Development and Validation

A prerequisite for any stability study is a validated, stability-indicating analytical method. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: A photodiode array (PDA) detector should be used to monitor the analyte and any potential degradation products at multiple wavelengths.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under the following conditions:

-

Acidic hydrolysis: 0.1 M HCl at 60°C

-

Basic hydrolysis: 0.1 M NaOH at room temperature

-

Oxidative degradation: 3% H₂O₂ at room temperature

-

Thermal degradation: Dry heat at 80°C

-

Photodegradation: Exposure to UV and visible light (ICH Q1B)

-

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once a validated, stability-indicating method is in place, a formal stability study can be initiated.

Experimental Protocol for Stability Study:

-

Sample Preparation: Aliquot pure 2-Methyl-2H-indazole-4-sulfonyl chloride into individual, inerted, and tightly sealed vials.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

Long-Term: 5°C ± 3°C and -20°C ± 5°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if significant change at accelerated): 30°C ± 2°C / 65% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using the validated HPLC method to determine the percentage of the parent compound remaining.

-

Degradation Products: Quantify any observed degradation products.

-

Water Content: By Karl Fischer titration.

-

Visualization of Key Processes

The following diagrams illustrate the primary degradation pathway and the workflow for a comprehensive stability assessment.

Caption: Primary hydrolytic degradation pathway of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Caption: Workflow for a comprehensive stability assessment of 2-Methyl-2H-indazole-4-sulfonyl chloride.

Interpretation of Stability Data and Shelf-Life Assignment

The data generated from the stability studies will be used to determine the rate of degradation under different conditions. This information can be used to:

-

Confirm the optimal storage conditions: If significant degradation is observed at accelerated conditions, intermediate or refrigerated/frozen storage will be confirmed as necessary.

-

Establish a retest period or shelf-life: Based on the long-term stability data, a retest period can be assigned, which is the time during which the material is expected to remain within its specification when stored under the defined conditions.

-

Identify and characterize critical degradation products: Any significant degradation products should be identified, and if necessary, characterized and evaluated for their potential impact on the quality and safety of the final API.

Conclusion: Ensuring Quality Through Scientific Rigor

While 2-Methyl-2H-indazole-4-sulfonyl chloride is a valuable synthetic intermediate, its inherent reactivity necessitates a thorough understanding and control of its stability. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical starting material, thereby contributing to the successful development of safe and effective medicines. Proactive stability assessment is not merely a regulatory requirement but a cornerstone of robust and reliable drug development.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-2H-indazole-4-sulfonyl chloride

Authored by: A Senior Application Scientist

Foreword: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational pillars in the architecture of bioactive molecules.[1][2] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold."[2] Its structural rigidity, coupled with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups, making it a highly sought-after motif in medicinal chemistry.

Indazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][3] This biological versatility has led to the development of numerous indazole-based drugs that are either approved for clinical use or are in advanced clinical trials, such as Pazopanib, an anti-cancer agent, and Bendazac, an anti-inflammatory drug.[3] The specific regioisomer, particularly the substitution at the N1 versus the N2 position of the pyrazole ring, significantly influences the molecule's biological activity and pharmacokinetic profile. This guide focuses on a specific, synthetically valuable derivative: 2-Methyl-2H-indazole-4-sulfonyl chloride.

Core Molecular Structure and Physicochemical Properties

2-Methyl-2H-indazole-4-sulfonyl chloride is a bespoke chemical intermediate designed for further elaboration, primarily in the synthesis of sulfonamide derivatives. Its structure is defined by three key features: the 2H-indazole core, a methyl group affixed to the N2 position, and a sulfonyl chloride group at the C4 position of the benzene ring.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₂S | [4][5] |

| Molecular Weight | 230.67 g/mol | [4] |

| Canonical SMILES | CN1C=C2C(S(=O)(=O)Cl)=CC=CC2=N1 | [5] |

| InChI Key | Not explicitly available in search results. |

Structural Elucidation